molecular formula C14H14Br2N6O B10943218 6-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10943218
M. Wt: 442.11 g/mol
InChI Key: RYNGFNOARIWSOQ-UHFFFAOYSA-N
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Description

6-BROMO-N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple bromine atoms and the pyrazole moiety contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 6-BROMO-N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atoms.

    Coupling with pyrazolo[1,5-a]pyrimidine: The brominated pyrazole is then coupled with a pyrazolo[1,5-a]pyrimidine derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Final modifications: The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

6-BROMO-N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Substitution reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.

    Cyclization reactions: Under certain conditions, the compound can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, potassium carbonate for base-catalyzed reactions, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines and their derivatives.

Scientific Research Applications

6-BROMO-N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.

    Pharmaceutical research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Chemical biology: The compound is utilized in chemical biology to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar compounds to 6-BROMO-N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. Examples include:

  • 6-Chloro-N~2~-[(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N~2~-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 6-Fluoro-N~2~-[(4-Fluoro-1-ethyl-1H-pyrazol-5-yl)methyl]-N~2~-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

The uniqueness of 6-BROMO-N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific bromine substituents, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H14Br2N6O

Molecular Weight

442.11 g/mol

IUPAC Name

6-bromo-N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H14Br2N6O/c1-3-21-12(10(16)6-18-21)8-20(2)14(23)11-4-13-17-5-9(15)7-22(13)19-11/h4-7H,3,8H2,1-2H3

InChI Key

RYNGFNOARIWSOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)CN(C)C(=O)C2=NN3C=C(C=NC3=C2)Br

Origin of Product

United States

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